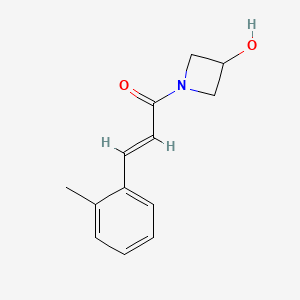
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
説明
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C13H15NO
- Molecular Weight : 217.26 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The presence of the azetidine ring was crucial for enhancing its anticancer efficacy.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial and antifungal effects.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
3. Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Mechanism of Action:
The compound is believed to interfere with NF-kB signaling pathways, reducing the expression of inflammatory mediators.
The biological activities of this compound can be attributed to several key mechanisms:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, leading to decreased cell proliferation.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, increasing the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.
- Modulation of Signaling Pathways : The compound affects various signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth.
特性
IUPAC Name |
(E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-4-2-3-5-11(10)6-7-13(16)14-8-12(15)9-14/h2-7,12,15H,8-9H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFDNVGMIXOOAT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















